molecular formula C92H72CuN8O4 B15245844 Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B15245844
M. Wt: 1417.1 g/mol
InChI Key: FDJYIIAGVYBLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex is a copper-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense color and stability. This particular compound is characterized by the presence of four bulky substituents, which can influence its chemical and physical properties.

Preparation Methods

The synthesis of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. The reaction conditions often include high temperatures and the use of solvents such as quinoline or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phthalocyanine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bulky substituents on the phthalocyanine ring can be replaced through nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its stability and electronic properties.

    Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.

    Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.

    Industry: The compound is used in the production of dyes and pigments due to its intense color and stability.

Mechanism of Action

The mechanism of action of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can then interact with various biological targets, leading to cell damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Comparison with Similar Compounds

Similar compounds to 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex include other phthalocyanine derivatives such as:

  • 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine
  • 2,9,16,23-Tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyanine These compounds share similar structural features but differ in the nature of their substituents, which can influence their chemical reactivity and applications. The uniqueness of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex lies in its specific substituents, which provide distinct electronic and steric properties.

Properties

Molecular Formula

C92H72CuN8O4

Molecular Weight

1417.1 g/mol

IUPAC Name

copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-93-81(73)98-86-79-55-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)47-51-75(79)83(95-86)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(96-88)99-87-78-54-70(46-50-74(78)82(94-87)97-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2

InChI Key

FDJYIIAGVYBLIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.